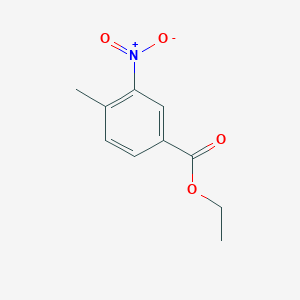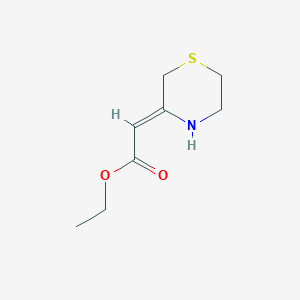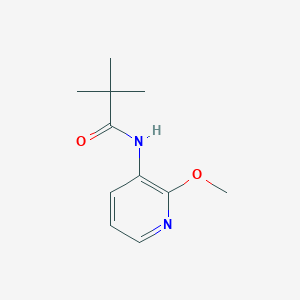
N-(2-メトキシピリジン-3-イル)ピバロアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxypyridin-3-yl)pivalamide: is a heterocyclic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a pivalamide group at the 3-position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
科学的研究の応用
Chemistry: N-(2-Methoxypyridin-3-yl)pivalamide is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of pharmaceuticals, agrochemicals, and materials science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for investigating the binding affinity and specificity of pyridine-based ligands .
Medicine: N-(2-Methoxypyridin-3-yl)pivalamide has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to modulate biological pathways. Research is ongoing to determine its efficacy as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials. Its stability and reactivity make it suitable for use in manufacturing processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxypyridin-3-yl)pivalamide typically involves the reaction of 2-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for N-(2-Methoxypyridin-3-yl)pivalamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions: N-(2-Methoxypyridin-3-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products Formed:
Oxidation: Formation of N-(2-Hydroxypyridin-3-yl)pivalamide.
Reduction: Formation of N-(2-Methoxypiperidin-3-yl)pivalamide.
Substitution: Formation of N-(2-Halopyridin-3-yl)pivalamide.
作用機序
The mechanism of action of N-(2-Methoxypyridin-3-yl)pivalamide involves its interaction with specific molecular targets. The methoxy group and the pivalamide moiety contribute to its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
- N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
- N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide
- N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide
Comparison: N-(2-Methoxypyridin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring. The presence of the methoxy group at the 2-position and the pivalamide group at the 3-position imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
N-(2-methoxypyridin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRBOVWSWSYETA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447247 |
Source


|
| Record name | N-(2-Methoxypyridin-3-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125867-19-8 |
Source


|
| Record name | N-(2-Methoxypyridin-3-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
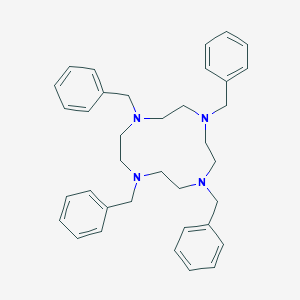
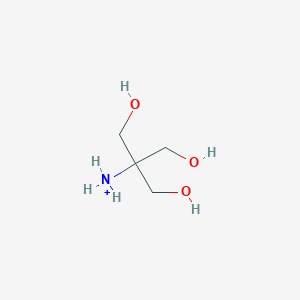
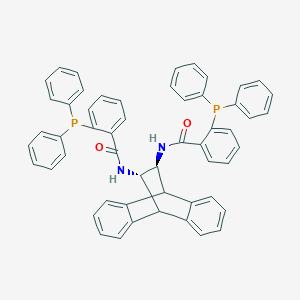
![Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B173383.png)
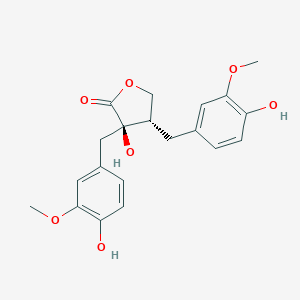
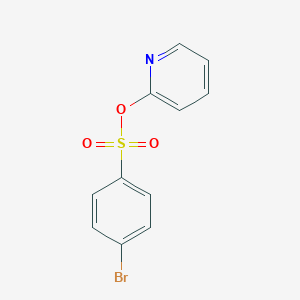
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
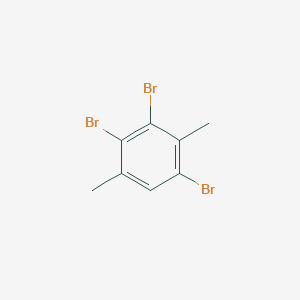

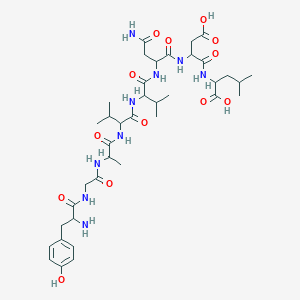
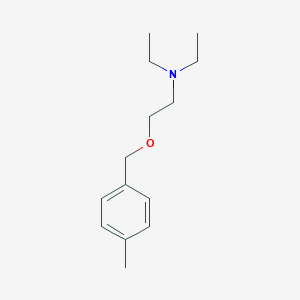
![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)
